2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol
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Overview
Description
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a dichlorobenzyl group, an amino group, and a propanediol backbone
Preparation Methods
The synthesis of 2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine to form the intermediate 2,4-dichlorobenzylamine. This intermediate is then reacted with 2-methyl-1,3-propanediol under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and amines.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the growth or survival of pathogenic microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: This compound has similar structural features but lacks the amino and propanediol groups. It is commonly used as an antiseptic in throat lozenges.
2,4-Dichlorobenzylamine: This compound is an intermediate in the synthesis of this compound and has applications in organic synthesis.
Chlorfenapyr: A pyrrole-based insecticide that shares some structural similarities and is used in agriculture for pest control.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
875001-84-6 |
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Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H15Cl2NO2/c1-11(6-15,7-16)14-5-8-2-3-9(12)4-10(8)13/h2-4,14-16H,5-7H2,1H3 |
InChI Key |
IPTQQFKHDVTKBT-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(CO)(CO)NCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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